molecular formula C10H8FIN2 B1399989 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole CAS No. 1342965-43-8

1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole

Cat. No.: B1399989
CAS No.: 1342965-43-8
M. Wt: 302.09 g/mol
InChI Key: SYRJPUBJYAYJOZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is a heterocyclic compound that contains both fluorine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the fluorine and iodine substituents. One common method involves the reaction of 3-fluorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The iodination step can be achieved using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: Employed in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or nucleic acids.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its target. The molecular pathways involved can vary but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]-4-iodo-1H-pyrazole
  • 1-[(3-Bromophenyl)methyl]-4-iodo-1H-pyrazole
  • 1-[(3-Fluorophenyl)methyl]-4-bromo-1H-pyrazole

Uniqueness: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution or coupling reactions. This combination makes the compound particularly versatile for various applications in research and industry.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRJPUBJYAYJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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